2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound with the molecular formula and a molecular weight of approximately 449.6 g/mol. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It is classified as a piperazine derivative, which are compounds known for their diverse biological activities, including effects on the central nervous system and other therapeutic areas.
The synthesis of 2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one can be approached through various methods. One common strategy involves multi-step synthetic routes that incorporate key reactions such as:
The molecular structure of 2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one can be represented using various structural notations:
InChI=1S/C25H35N7O/c1-21-26-23(30-9-5-6-10-30)19-24(27-21)31-13-11-28(12-14-31)20-25(33)32-17-15-29(16-18-32)22-7-3-2-4-8-22/h2-4,7-8,19H,5-6,9-18,20H2,1H3This indicates a complex arrangement of nitrogen-containing heterocycles and piperazine structures.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.6 g/mol |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5CCCC5 |
The chemical reactivity of 2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1 -yl}-1-(pyrrolidin -1 -yl)ethan -1 -one includes potential interactions typical of piperazine derivatives:
Technical details regarding reaction conditions such as temperature, solvent systems, and catalysts are crucial for successful transformations .
The mechanism of action for compounds like 2-{4-[2-methyl -6-(pyrrolidin -1 -yl)pyrimidin -4 -yl]piperazin -1 -yl}-1-(pyrrolidin -1 -yl)ethan -1 -one typically involves interactions with specific biological targets such as receptors or enzymes. For instance:
Data supporting these mechanisms often come from pharmacological studies that assess binding affinities and functional assays .
The physical and chemical properties of 2-{4-[2-methyl -6-(pyrrolidin -1 -yl)pyrimidin -4 -yl]piperazin -1 -yl}-1-(pyrrolidin -1 -yl)ethan -1 -one include:
| Property | Value |
|---|---|
| Appearance | Solid or crystalline form |
| Solubility | Soluble in organic solvents |
| Property | Value |
|---|---|
| Stability | Stable under standard conditions |
| Reactivity | Reacts with strong acids/bases |
Relevant analyses such as melting point determination, solubility tests, and stability assessments are essential for characterizing this compound effectively.
The applications of 2-{4-[2-methyl -6-(pyrrolidin -1 -yl)pyrimidin -4 -yl]piperazin -1 -yl}-1-(pyrrolidin -1 -yl)ethan -1-one are primarily centered around its use in scientific research:
Further research is necessary to fully elucidate its biological activities and therapeutic potential .
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: